a-Tosyl-(4-methoxybenzyl) isocyanide

Van Leusen imidazole synthesis multicomponent reaction regioselective cycloaddition

a-Tosyl-(4-methoxybenzyl) isocyanide (CAS 263389-54-4) is an α‑substituted tosylmethyl isocyanide (TosMIC) derivative bearing a 4‑methoxybenzyl group at the acidic α‑carbon. TosMIC and its α‑substituted congeners constitute a privileged class of polyfunctional reagents that combine an isocyano group, a sulfonyl moiety and an acidic α‑CH unit, enabling diverse cycloaddition and multicomponent reactions.

Molecular Formula C16H15NO3S
Molecular Weight 301.4 g/mol
CAS No. 263389-54-4
Cat. No. B1303623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-Tosyl-(4-methoxybenzyl) isocyanide
CAS263389-54-4
Molecular FormulaC16H15NO3S
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)OC)[N+]#[C-]
InChIInChI=1S/C16H15NO3S/c1-12-4-10-15(11-5-12)21(18,19)16(17-2)13-6-8-14(20-3)9-7-13/h4-11,16H,1,3H3
InChIKeyQIJRGVGFTZWYNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





a-Tosyl-(4-methoxybenzyl) isocyanide (CAS 263389-54-4): Chemical Identity and Core Characteristics for Procurement Decisions


a-Tosyl-(4-methoxybenzyl) isocyanide (CAS 263389-54-4) is an α‑substituted tosylmethyl isocyanide (TosMIC) derivative bearing a 4‑methoxybenzyl group at the acidic α‑carbon [1]. TosMIC and its α‑substituted congeners constitute a privileged class of polyfunctional reagents that combine an isocyano group, a sulfonyl moiety and an acidic α‑CH unit, enabling diverse cycloaddition and multicomponent reactions [2]. The compound is a crystalline solid at ambient temperature (mp 100–103 °C) and is typically supplied at ≥95 % purity , making it suitable for direct use in synthetic workflows without further purification.

Why a-Tosyl-(4-methoxybenzyl) isocyanide Cannot Be Simply Replaced by Unsubstituted TosMIC or Other α‑Substituted Analogs


The α‑substituent of a TosMIC derivative dictates both the steric environment around the isocyano carbon and the acidity of the α‑C–H bond, directly affecting reactivity in [3+2] cycloadditions and the regiochemical outcome of imidazole/oxazole formation [1]. Unsubstituted TosMIC (p-toluenesulfonylmethyl isocyanide) fails to react under many standard Van Leusen conditions with in situ‑generated imines, whereas aryl‑substituted TosMIC reagents participate efficiently, delivering 1,4,5‑trisubstituted imidazoles with predictable regiochemistry [1]. Alkyl‑substituted TosMIC derivatives likewise show markedly different reactivity profiles, often requiring harsher conditions or giving lower yields [1]. Therefore, direct substitution of the 4‑methoxybenzyl‑substituted reagent by the unsubstituted parent or by an alkyl‑substituted analog is not synthetically equivalent and will lead to different product distribution, yield, or reaction failure.

Quantitative Differentiation of a-Tosyl-(4-methoxybenzyl) isocyanide Against Closest Comparators


Enabling Regioselective 1,4,5‑Trisubstituted Imidazole Synthesis via Van Leusen Three‑Component Reaction (vL‑3CR) Where Unsubstituted TosMIC Is Unreactive

Unsubstituted TosMIC (p-toluenesulfonylmethyl isocyanide) does not react with in situ‑generated imines under the standard vL‑3CR conditions (K₂CO₃, DMF, rt), yielding 0 % of the desired imidazole [1]. In contrast, aryl‑substituted TosMIC reagents—including the 4‑methoxybenzyl derivative—undergo smooth [3+2] cycloaddition with imines to afford 1,4,5‑trisubstituted imidazoles in good yields (typically 50–85 % across a broad substrate scope) with complete regiocontrol [1]. The 4‑methoxybenzyl substituent provides an optimal balance of steric bulk and electronic character that enables this transformation while maintaining crystalline solid handling properties.

Van Leusen imidazole synthesis multicomponent reaction regioselective cycloaddition

Superior Handling and Formulation Reproducibility Versus Liquid or Low‑Melting TosMIC Analogs

a-Tosyl-(4-methoxybenzyl) isocyanide is a crystalline solid with a melting point of 100–103 °C at ≥95 % purity . Many α‑alkyl‑substituted TosMIC derivatives are low‑melting solids or oils that are difficult to weigh accurately and prone to handling losses, leading to stoichiometric errors in sensitive multicomponent reactions. The crystalline nature of the 4‑methoxybenzyl derivative ensures precise gravimetric dispensing, which is critical for reaction reproducibility in parallel synthesis and library production.

physical form weighing accuracy reproducibility

Defined α‑Aryl Substituent Enables Direct Construction of 4‑Methoxyphenyl‑Containing Heterocycle Libraries Without Additional Synthetic Steps

The 4‑methoxybenzyl group installed at the α‑position of the TosMIC scaffold is directly incorporated into the C‑5 position of the imidazole or the corresponding position in oxazole products during Van Leusen cycloaddition [1]. In the standard TosMIC‑based approach, introduction of a 4‑methoxyphenyl moiety would require a separate aldehyde component bearing this group, adding a synthetic step and limiting modularity. With a-Tosyl-(4-methoxybenzyl) isocyanide, the 4‑methoxyphenyl group is pre‑installed on the TosMIC reagent, reducing the overall step count by one and expanding accessible chemical space when combined with diverse aldehydes and amines.

library synthesis 4-methoxyphenyl pharmacophore atom economy

Compatibility with Ugi and Passerini Multicomponent Reactions for Peptidomimetic Synthesis

TosMIC‑derived isocyanides participate in both Passerini and Ugi multicomponent reactions to afford α‑amino amides and depsipeptide‑like scaffolds [1]. The α‑(4‑methoxybenzyl) substituent provides a hydrophobic aromatic moiety that is directly incorporated into the final product, offering a handle for further functionalization or binding interactions. TosMIC‑derived Ugi adducts have been demonstrated as versatile intermediates that can be further elaborated through post‑condensation transformations of the tosyl group [1].

Ugi reaction Passerini reaction peptidomimetic

High‑Value Application Scenarios for a-Tosyl-(4-methoxybenzyl) isocyanide Based on Quantitative Differentiation Evidence


Parallel Synthesis of 5‑(4‑Methoxyphenyl)‑Imidazole Libraries for Kinase Inhibitor Lead Discovery

The compound enables one‑pot, three‑component Van Leusen reactions with diverse aldehydes and amines to generate 1,4,5‑trisubstituted imidazoles bearing a 4‑methoxyphenyl group at C‑5. This substitution pattern is prevalent in ATP‑competitive kinase inhibitors. The crystalline solid form facilitates automated weighing on parallel synthesis platforms, ensuring reproducible stoichiometry across library plates [1].

Construction of 4‑Methoxyphenyl‑Substituted Oxazoles for CNS Drug Discovery Programs

Under modified Van Leusen conditions (aldehyde + TosMIC reagent + base), the compound reacts with aldehydes to afford 2,4‑disubstituted or 2,4,5‑trisubstituted oxazoles containing the 4‑methoxyphenyl motif. Oxazoles with this substitution pattern have been explored as metabotropic glutamate receptor modulators and phosphodiesterase inhibitors [1].

Diversity‑Oriented Synthesis via Ugi Four‑Component Reactions for Peptidomimetic Screening Collections

The isocyanide participates in Ugi‑4CR with carboxylic acids, amines, and aldehydes to deliver α‑amino amides incorporating the 4‑methoxybenzyl‑tosyl scaffold. The tosyl group can serve as a latent functional handle for subsequent C–C bond formation or act as a protecting group that is cleaved under mild conditions, enabling further scaffold diversification [2].

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